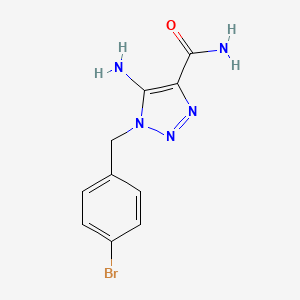

5-amino-1-(4-bromobenzyl)-1H-1,2,3-triazole-4-carboxamide

Description

5-Amino-1-(4-bromobenzyl)-1H-1,2,3-triazole-4-carboxamide (molecular formula: C₁₀H₁₁BrN₅O) is a triazole-based compound characterized by a 4-bromobenzyl substituent at the N1 position and a carboxamide group at C2. Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), it exhibits a high yield (90%) and distinct spectral properties, including IR peaks at 3355 cm⁻¹ (NH₂) and 1666 cm⁻¹ (C=O), and ¹H-NMR signals at δ 5.39 ppm (CH₂) and δ 8.61 ppm (NH₂) .

Properties

IUPAC Name |

5-amino-1-[(4-bromophenyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN5O/c11-7-3-1-6(2-4-7)5-16-9(12)8(10(13)17)14-15-16/h1-4H,5,12H2,(H2,13,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQCVEULUACPRSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C(=C(N=N2)C(=O)N)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401168891 | |

| Record name | 5-Amino-1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401168891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886362-30-7 | |

| Record name | 5-Amino-1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886362-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401168891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 5-amino-1-(4-bromobenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step processThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as copper sulfate and sodium ascorbate . Industrial production methods may vary but generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

5-amino-1-(4-bromobenzyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can lead to amines or alcohols.

Scientific Research Applications

5-amino-1-(4-bromobenzyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound has been studied for its potential antimicrobial and antiviral properties.

Medicine: Research has explored its use as a potential therapeutic agent due to its ability to inhibit certain enzymes and interact with biological targets.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-amino-1-(4-bromobenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Core Scaffold Variations

The compound belongs to the 5-amino-1,2,3-triazole-4-carboxamide family, which is widely explored for diverse biological applications. Key analogs include:

Key Structural and Activity Differences

- No direct activity data is provided, but bromine’s electron-withdrawing nature may influence binding to aromatic receptors. Carbamoylmethyl: Imparts conformational flexibility, enabling β-turn mimicry critical for disrupting LexA self-cleavage in bacterial SOS response . Fluorobenzyl/Chlorobenzyl: Fluorine/chlorine atoms enhance metabolic stability and target affinity. Fluorinated analogs show marked antiproliferative activity in cancer models .

- Biological Targets: The carbamoylmethyl derivative is a bacterial SOS inhibitor, while fluorinated and chlorinated analogs target cancer cells via kinase or calcium signaling pathways.

Bacterial SOS Response Inhibition

The carbamoylmethyl analog (IC₅₀ = 32 µM) inhibits RecA*-mediated LexA cleavage, a key step in bacterial SOS activation. Substitutions like N-methylation of amide bonds disrupt conformational dynamics, supporting β-turn mimetic action . In contrast, bromobenzyl derivatives lack direct evidence of SOS inhibition but share the core scaffold, suggesting possible unexplored utility.

Anticancer Activity

- Fluorinated Analogs: 5-Amino-1-(4-fluorobenzyl)-N-(4-fluoro-2-methylphenyl) derivatives show selective cytotoxicity (e.g., GP = -27.30% in SNB-75 cells) .

- CAI : While the parent compound inhibits calcium influx, its metabolite (3,5-dichloro-4-(4-chlorobenzoyl)-benzoic acid) is inactive, highlighting the importance of the triazole-carboxamide moiety for functionality .

Data Tables

Table 1: Comparative Physicochemical Properties

Biological Activity

5-Amino-1-(4-bromobenzyl)-1H-1,2,3-triazole-4-carboxamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and research findings.

- Molecular Formula : C10H10BrN5O

- Molecular Weight : 296.12 g/mol

- Structure : The compound features a triazole ring which is known for its diverse biological activities, including antimicrobial and anticancer effects.

Antiparasitic Activity

Recent studies have highlighted the efficacy of this compound against Trypanosoma cruzi, the causative agent of Chagas' disease. A phenotypic high-content screening approach was employed to identify this compound's potential as a treatment option, particularly due to the limitations of existing therapies like benznidazole and nifurtimox, which are only effective in the acute phase and have significant side effects.

Key Findings:

- Potency : The compound exhibited submicromolar activity (pEC50 > 6) against T. cruzi in vitro.

- Selectivity : It demonstrated over 100-fold selectivity against VERO and HepG2 cell lines, indicating a favorable safety profile.

- Oral Bioavailability : Optimizations led to improved aqueous solubility and metabolic stability, enhancing oral exposure in animal models .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Research into similar triazole derivatives has shown promising results in inhibiting tumor growth across various cancer cell lines.

Case Study:

In a study focusing on hybrid compounds containing triazole moieties, several derivatives demonstrated significant antiproliferative activity against human cancer cell lines. The presence of electron-donating groups and specific substitutions on the triazole ring were linked to enhanced activity .

The mechanisms underlying the biological activities of this compound involve:

- Inhibition of key enzymes : Similar compounds have been shown to inhibit enzymes critical for parasite survival.

- Induction of apoptosis : In cancer cells, triazole derivatives often induce programmed cell death through various signaling pathways.

Research Findings Summary

The following table summarizes key research findings related to the biological activity of this compound:

| Study Focus | Activity Type | Key Results |

|---|---|---|

| Antiparasitic Activity | T. cruzi | Submicromolar potency (pEC50 > 6), high selectivity (>100-fold) |

| Anticancer Activity | Various cancers | Significant antiproliferative effects noted in several human cancer cell lines |

| Mechanism of Action | Enzyme inhibition | Inhibits critical enzymes for parasite survival; induces apoptosis in cancer cells |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.